Rac-5-Bromo Naproxen-13CD3 is a deuterated derivative of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by the incorporation of deuterium isotopes, specifically at the 13 position of the Naproxen structure, which can enhance its pharmacokinetic properties and facilitate studies involving isotopic labeling.
Rac-5-Bromo Naproxen-13CD3 is classified under the category of pharmaceutical intermediates and deuterated compounds. It is derived from Naproxen, which belongs to the class of 2-arylpropionic acid NSAIDs. The introduction of bromine at the 5 position and deuterium at the 13 position modifies its chemical behavior and potential therapeutic applications.
The synthesis of rac-5-Bromo Naproxen-13CD3 typically involves several steps, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are often employed to purify the final product and confirm its structure.
The molecular formula for rac-5-Bromo Naproxen-13CD3 is . The structure features:
The molecular weight of rac-5-Bromo Naproxen-13CD3 is approximately 313.17 g/mol. The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, which will show distinct peaks corresponding to hydrogen and deuterium environments.
Rac-5-Bromo Naproxen-13CD3 can undergo various chemical reactions typical for NSAIDs, including:
The reactivity profile is influenced by the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The presence of deuterium may also affect reaction kinetics and mechanisms due to the kinetic isotope effect.
Rac-5-Bromo Naproxen-13CD3 exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in prostaglandin synthesis, which is responsible for pain, inflammation, and fever.
Studies indicate that modifications such as bromination can impact binding affinity and selectivity towards COX enzymes compared to non-brominated analogs. The incorporation of deuterium may also influence metabolic pathways, potentially leading to altered pharmacokinetics.
Rac-5-Bromo Naproxen-13CD3 typically exhibits:
Key chemical properties include:
Rac-5-Bromo Naproxen-13CD3 serves several scientific purposes:
rac-5-Bromo Naproxen-13CD3 is a chiral small molecule with the systematic name 5-Bromo-6-methoxy-α-(methyl-13CD3)-2-naphthaleneacetic acid. Its core structure consists of a naphthalene ring substituted with:
The isotopic labeling specifically replaces the three hydrogen atoms of the α-methyl group with deuterium (D), while the α-carbon itself is enriched with carbon-13. This modification yields a molecular weight of ~311 Da (exact mass: 310.98 Da), representing a +4 Da mass shift compared to unlabeled 5-bromo naproxen [1] [8]. The "rac-" prefix denotes the racemic mixture of the (R)- and (S)-enantiomers, preserving the stereochemical complexity of the parent naproxen molecule while enabling precise analytical differentiation via mass spectrometry.
Table 1: Atomic Configuration of rac-5-Bromo Naproxen-13CD3
Position | Substituent | Isotopic Enrichment | Stereochemical Impact |
---|---|---|---|
C5 | Bromine (Br) | None | Planar symmetry |
C6 | Methoxy (OCH₃) | None | None |
C2 | Acetic acid side chain | None | Chiral center retained |
α-Carbon | Methyl group | 13C (carbon-13) | Altered vibrational modes |
Methyl H | Three hydrogens | ³H (deuterium, D) | Mass shift +4 Da |
Nuclear Magnetic Resonance (NMR) SpectroscopyThe isotopic labeling induces distinctive changes in NMR spectra:
Infrared (IR) SpectroscopyKey IR bands include:
Mass Spectrometry (MS)Electrospray ionization (ESI-MS) shows:
Table 2: Key Spectroscopic Signatures
Technique | Parameter | Unlabeled Compound | rac-5-Bromo Naproxen-13CD3 | Analytical Utility |
---|---|---|---|---|
13C-NMR | α-Methyl signal | Singlet at ~45 ppm | Quintet at ~45 ppm (J ≈ 20 Hz) | Confirms 13CD3 incorporation |
MS | Molecular ion | [M+H]⁺ at m/z 307 | [M+H]⁺ at m/z 311 | Quantitation in complex matrices |
MS/MS | Key fragment | m/z 226 | m/z 230 | Distinguishes from native analytes |
IR | Methyl stretch | 2950–2970 cm⁻¹ (C–H) | 2150 cm⁻¹ (C–D) | Verifies deuterium enrichment |
While direct crystallographic data for rac-5-Bromo Naproxen-13CD3 is unavailable, inferences derive from:
Bromine’s polarizability also increases molecular packing density by 8–10% compared to non-halogenated analogs, a property exploitable in co-crystal engineering for reference standards [1] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4